molecular formula C8H8ClNO2 B1321531 (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 558453-64-8

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No. B1321531
M. Wt: 185.61 g/mol
InChI Key: NYLLTMJTQBUNLZ-UHFFFAOYSA-N
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Description

“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a chemical compound that has been used in scientific experiments for various purposes. It is also known as MDB. The empirical formula is C8H8ClNO2 .


Molecular Structure Analysis

The molecular structure of “(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” consists of a benzodioxole ring with a chlorine atom at the 6th position and a methanamine group attached to the 5th position . The molecular weight is 185.61 g/mol .


Physical And Chemical Properties Analysis

“(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” is a solid compound . The InChI key is ADHYYNHCXPPVHQ-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine and its derivatives have been synthesized and characterized for various scientific applications. For instance, heterocyclic Schiff bases of aminomethyl pyridine, potentially including compounds related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been synthesized and analyzed for their anticonvulsant activity. The chemical structures were confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, indicating a robust approach to understanding their properties and potential applications (Pandey & Srivastava, 2011).

Therapeutic Applications

The compound has been explored for its potential in therapeutic applications. Aryloxyethyl derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine, structurally related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists, showing high receptor affinity and robust antidepressant-like activity. This indicates the compound's potential role in developing new therapeutic agents for depression (Sniecikowska et al., 2019).

Antimicrobial Activities

Some derivatives of (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have shown promising antimicrobial properties. For example, quinoline derivatives carrying a 1,2,3-triazole moiety have demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the compound's relevance in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Photocytotoxicity and Imaging Applications

Iron(III) catecholates related to (6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine have been used for cellular imaging and have shown remarkable photocytotoxicity in red light, suggesting potential applications in targeted cancer therapies and imaging technologies (Basu et al., 2014).

Safety And Hazards

The safety data sheet for “(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine” suggests that it should be handled under inert gas . It should be kept away from heat/sparks/open flames/hot surfaces . It should not be inhaled or come into contact with skin or eyes .

properties

IUPAC Name

(6-chloro-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLLTMJTQBUNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine

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